![molecular formula C20H14N4O2S2 B4755934 10-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B4755934.png)
10-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine
Overview
Description
10-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine is a compound that has been extensively studied for its therapeutic potential in various diseases. It is a phenothiazine derivative that has been synthesized using a specific method. The compound has been found to exhibit several biochemical and physiological effects, making it an interesting candidate for further research.
Scientific Research Applications
10-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine has been found to exhibit several therapeutic potentials. It has been studied for its anticancer, antifungal, and antibacterial properties. The compound has been found to inhibit the growth of cancer cells and has been studied as a potential chemotherapeutic agent. It has also been found to exhibit antifungal and antibacterial activities, making it an interesting candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 10-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine is not well understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
10-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, fungi, and bacteria. The compound has also been found to exhibit antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 10-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine in lab experiments include its potential therapeutic applications, its ability to inhibit the growth of cancer cells, fungi, and bacteria, and its antioxidant and anti-inflammatory properties. The limitations of using the compound in lab experiments include the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.
Future Directions
For research on 10-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine include further studies on its mechanism of action, safety, and efficacy. The compound may be studied for its potential therapeutic applications in various diseases, including cancer, fungal and bacterial infections, and inflammation. The compound may also be studied for its potential use as a drug delivery system, as well as for the development of new drugs based on its structure.
properties
IUPAC Name |
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S2/c25-18(12-27-20-21-19(22-23-20)15-8-5-11-26-15)24-13-6-1-3-9-16(13)28-17-10-4-2-7-14(17)24/h1-11H,12H2,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZALNOHRPCVTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NNC(=N4)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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